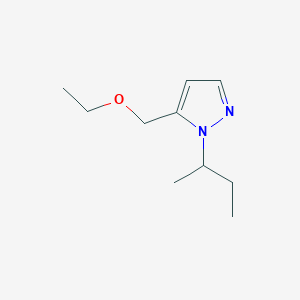
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. Specifically, it has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. In addition, it has been found to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole are diverse. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments include its diverse biological activities and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and limited availability.
Orientations Futures
There are many future directions for the research and development of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, research could focus on the development of more efficient synthesis methods for this compound, as well as the identification of other compounds with similar biological activities. Finally, research could also explore the potential use of this compound as a tool for studying various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves a series of chemical reactions. The starting materials include 4-aminobenzyl alcohol, benzyl bromide, and 4-fluorobenzaldehyde. The reaction proceeds through a series of steps involving the formation of an intermediate piperidine derivative, which is then reacted with a mixture of acetic anhydride and acetic acid to yield the final product.
Applications De Recherche Scientifique
The scientific research application of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is vast. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-24-10-8-22(9-11-24)26-29-30-27(33-26)23-14-16-31(17-15-23)18-20-6-12-25(13-7-20)32-19-21-4-2-1-3-5-21/h1-13,23H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRTVMPVTXWPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)
![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)
![7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate](/img/structure/B2855731.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)
![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2855745.png)
![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

